molecular formula C16H15N3O3 B12452728 N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide

N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide

Cat. No.: B12452728
M. Wt: 297.31 g/mol
InChI Key: VQGFVKFRPJHOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide is an organic compound that features a furan ring substituted with a methyl group and a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide typically involves the following steps:

    Formation of the furan derivative: The starting material, 5-methylfuran-2-carbaldehyde, is synthesized through the oxidation of 5-methylfuran.

    Coupling with quinoxaline: The furan derivative is then reacted with quinoxaline-6-ol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoxaline moiety can be reduced to form tetrahydroquinoxaline derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and quinoxaline N-oxides.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving furan and quinoxaline derivatives.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, while the quinoxaline moiety can intercalate with DNA or inhibit specific enzymes. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-furanmethanol: Similar furan ring structure but lacks the quinoxaline moiety.

    2-(2-furanylmethyl)-5-methylfuran: Contains a similar furan structure but different substitution pattern.

    5-Methyl-2-furanmethanamine: Similar furan ring with an amine group instead of the acetamide linkage.

Uniqueness

N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide is unique due to the combination of the furan and quinoxaline moieties, which can provide a synergistic effect in its applications. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-2-quinoxalin-6-yloxyacetamide

InChI

InChI=1S/C16H15N3O3/c1-11-2-3-13(22-11)9-19-16(20)10-21-12-4-5-14-15(8-12)18-7-6-17-14/h2-8H,9-10H2,1H3,(H,19,20)

InChI Key

VQGFVKFRPJHOBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC(=O)COC2=CC3=NC=CN=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.